## Optimizing treatment schedules for (R,R)-BMS-986397 to improve therapeutic index

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Compound of Interest		
Compound Name:	(R,R)-BMS-986397	
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## Technical Support Center: (R,R)-BMS-986397

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment schedules of the investigational agent (R,R)-BMS-986397 to improve its therapeutic index.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (R,R)-BMS-986397?

(R,R)-BMS-986397, also known as CC-91633, is a first-in-class, oral, selective molecular glue degrader of Casein Kinase  $1\alpha$  (CK $1\alpha$ ).[1][2] It functions as a Cereblon (CRBN) E3 ligase modulator (CELMoD), inducing the ubiquitination and subsequent proteasomal degradation of CK $1\alpha$ .[3] The degradation of CK $1\alpha$  leads to the stabilization and activation of the tumor suppressor protein p53.[3] This, in turn, results in cell cycle arrest and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (HR-MDS) with wild-type TP53.[2][3]

Q2: What is the rationale for optimizing the treatment schedule of (R,R)-BMS-986397?

The primary goal of optimizing the treatment schedule is to maximize the therapeutic index, which is the balance between the drug's anti-tumor efficacy and its toxicity to normal cells. Preclinical studies have shown that while **(R,R)-BMS-986397** is potent against AML blasts, it



also affects normal hematopoietic progenitors. However, these normal progenitors appear to be less sensitive and recover more quickly than cancer cells.

Integrative modeling of preclinical data suggests that short, intense treatment schedules followed by a prolonged drug-free period may be more effective and better tolerated than continuous or more frequent intermittent dosing.[4] This approach aims to maximize the killing of AML cells while allowing for the recovery of normal hematopoietic cells, thereby improving the overall therapeutic window.

Q3: What preclinical data is available on the anti-proliferative activity and pharmacokinetics of **(R,R)-BMS-986397**?

Preclinical studies have demonstrated the potent in vitro and in vivo activity of **(R,R)-BMS-986397**.

**In Vitro Anti-Proliferative Activity** 

Cell Line	IC50 (nM)	Reference
MV4-11 (AML)	20	[1]
GDM-1 (AML)	15	[1]

In Vivo Pharmacokinetics

Species	Route	Dose	Cmax (µM)	Tmax (h)	Clearan ce (mL/min /kg)	Bioavail ability	Referen ce
Mouse	IV	2 mg/kg	11.4	0.5	11.4	-	[1]
Mouse	Oral	10 mg/kg	14.4	0.5	-	100%	[1]
Rat	IV	2 mg/kg	-	-	6.3	-	[1]

Q4: What is the current status of the clinical development of (R,R)-BMS-986397?

**(R,R)-BMS-986397** is currently being evaluated in a Phase 1 clinical trial (NCT04951778) for the treatment of adult patients with relapsed or refractory AML or HR-MDS.[5]



**Summary of Phase 1 Clinical Trial (NCT04951778)** 

Parameter	Details	Reference
Status	Not yet recruiting (as of last update)	
Phase	Phase 1	
Patient Population	Adults with relapsed or refractory AML or HR-MDS	
Intervention	(R,R)-BMS-986397 (CC- 91633) administered orally	[5]
Dosing Schedules	Once daily for 3, 5, or 7 consecutive days on a 28-day cycle	[3]
Primary Objectives	To determine safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose and schedule	[3]
Common Grade 3/4 Adverse Events	Thrombocytopenia, anemia, asthenia, diarrhea, neutropenia, ALT increase	[3]

## Experimental Protocols & Troubleshooting Guides Western Blotting for CK1α Degradation

Objective: To quantify the degradation of CK1 $\alpha$  in AML cell lines or patient samples following treatment with **(R,R)-BMS-986397**.

#### **Detailed Methodology:**

- Cell Lysis:
  - Treat AML cells with varying concentrations of (R,R)-BMS-986397 for the desired time points (e.g., 2, 4, 8, 24, 48 hours).



- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Denature protein lysates by boiling in Laemmli sample buffer.
  - Load equal amounts of protein per lane onto a polyacrylamide gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against CK1 $\alpha$  overnight at 4°C.
  - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  - Normalize the CK1 $\alpha$  signal to a loading control (e.g., GAPDH or  $\beta$ -actin).

Troubleshooting Guide:



Issue	Possible Cause(s)	Suggested Solution(s)	Reference
No or weak CK1α signal	- Insufficient protein loading- Inefficient antibody binding- Protein degradation	- Increase the amount of protein loaded per lane Optimize primary antibody concentration and incubation time Ensure fresh lysis buffer with protease inhibitors is used. Keep samples on ice.	[6][7][8]
High background	- Insufficient blocking- Antibody concentration too high- Inadequate washing	- Increase blocking time or use a different blocking agent Titrate the primary and secondary antibody concentrations Increase the number and duration of washes.	[9]
Unexpected band sizes	- Protein degradation- Post-translational modifications	- Use fresh samples and protease inhibitors Consult literature for known modifications of CK1α that may alter its molecular weight.	[9]

## Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells in a population of AML cells treated with **(R,R)-BMS-986397**.

Detailed Methodology:



- · Cell Treatment and Staining:
  - Treat AML cells with **(R,R)-BMS-986397** at various concentrations and time points.
  - Harvest both adherent and suspension cells.
  - Wash cells with cold PBS.
  - Resuspend cells in 1X Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
  - Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis:
  - o Analyze the stained cells on a flow cytometer.
  - Use unstained and single-stained controls for setting up compensation and gates.
  - Gate on the cell population based on forward and side scatter to exclude debris.
  - Quantify the percentage of cells in each quadrant:
    - Lower-left (Annexin V-/PI-): Live cells
    - Lower-right (Annexin V+/PI-): Early apoptotic cells
    - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
    - Upper-left (Annexin V-/PI+): Necrotic cells

#### Troubleshooting Guide:



Issue	Possible Cause(s)	Suggested Solution(s)	Reference
High percentage of necrotic cells in control	- Harsh cell handling- Over-trypsinization (for adherent cells)	- Handle cells gently during harvesting and washing Use a non- enzymatic cell dissociation buffer for adherent cells.	[10][11]
Poor separation of cell populations	- Incorrect compensation settings- Delayed analysis after staining	- Set up compensation carefully using single- stained controls Analyze cells promptly after staining.	
False positives in the live cell gate	- Autofluorescence of cells or compounds- Non-specific antibody binding to dead cells	- Include an unstained control to assess autofluorescence Ensure proper gating to exclude dead cells based on viability dye staining.	[10][12]

### **Ex Vivo Clonogenic Assay with Primary AML Samples**

Objective: To assess the effect of **(R,R)-BMS-986397** on the colony-forming ability of leukemic progenitors from AML patient samples.

#### **Detailed Methodology:**

- Sample Processing and Treatment:
  - Isolate mononuclear cells from fresh AML patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
  - Culture the cells in a suitable medium (e.g., IMDM supplemented with serum and a cytokine cocktail) in the presence of varying concentrations of (R,R)-BMS-986397 for a



defined period (e.g., 24-48 hours).

- Colony-Forming Unit (CFU) Assay:
  - Wash the treated cells to remove the drug.
  - Plate the cells in a methylcellulose-based medium supplemented with growth factors.
  - Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
- Colony Counting and Analysis:
  - Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
  - Calculate the percentage of colony inhibition for each treatment condition compared to the vehicle control.

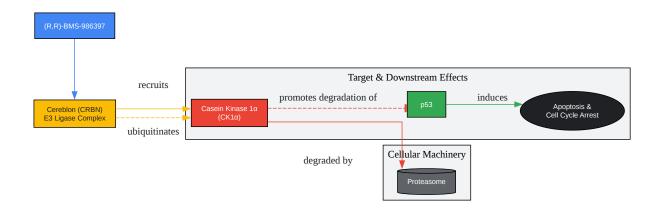
Troubleshooting Guide:



Issue	Possible Cause(s)	Suggested Solution(s)	Reference
Poor colony growth in control plates	- Low viability of primary sample- Suboptimal culture conditions	- Use fresh patient samples with high viability Optimize the cytokine cocktail and serum concentration in the culture medium.	[13][14]
High variability between replicate plates	- Inconsistent cell plating- Clumping of cells	- Ensure a single-cell suspension before plating Mix the methylcellulose medium thoroughly but gently to ensure even cell distribution.	[15]
Difficulty in distinguishing colonies from cell clumps	- Inadequate cell disaggregation- Over- plating of cells	- Gently pipette to break up cell clumps before plating Titrate the number of cells plated to obtain discrete colonies.	[15]

# **Visualizations Signaling Pathway of (R,R)-BMS-986397**



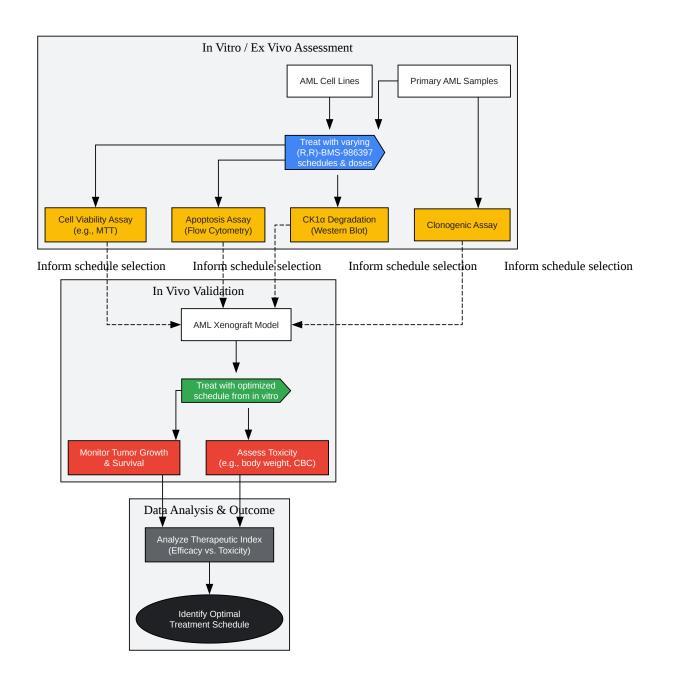


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Caption: Mechanism of action of (R,R)-BMS-986397.

## **Experimental Workflow for Schedule Optimization**





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Caption: Workflow for optimizing (R,R)-BMS-986397 treatment schedules.



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